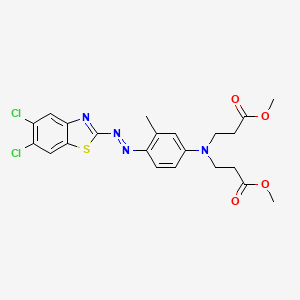

![molecular formula C25H26N6O2S B12705692 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate CAS No. 59709-09-0](/img/structure/B12705692.png)

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

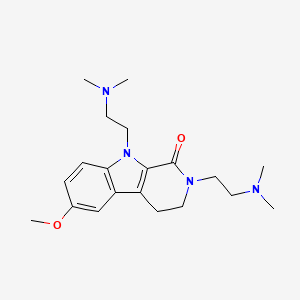

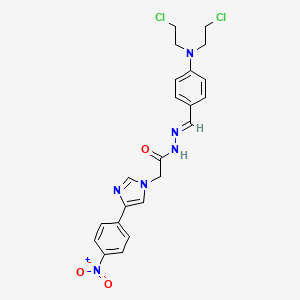

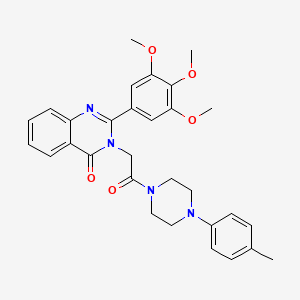

1-[2-[Etil[4-[(3-fenil-1,2,4-tiadiazol-5-il)azo]fenil]amino]etil]piridinio acetato es un compuesto orgánico complejo que presenta un núcleo de piridinio unido a un grupo azo de fenil-tiadiazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-[2-[Etil[4-[(3-fenil-1,2,4-tiadiazol-5-il)azo]fenil]amino]etil]piridinio acetato típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la formación del anillo de tiadiazol, seguido del acoplamiento azo con un grupo fenilo.

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo para mantener condiciones de reacción y rendimiento consistentes. El uso de catalizadores y parámetros de reacción optimizados es crucial para lograr alta eficiencia y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-[2-[Etil[4-[(3-fenil-1,2,4-tiadiazol-5-il)azo]fenil]amino]etil]piridinio acetato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el anillo de tiadiazol, alterando potencialmente sus propiedades electrónicas.

Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que lleva a la formación de aminas.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos de fenilo y piridinio.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos típicos incluyen halógenos y compuestos organometálicos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo azo típicamente produce aminas correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de fenilo o piridinio .

Aplicaciones Científicas De Investigación

1-[2-[Etil[4-[(3-fenil-1,2,4-tiadiazol-5-il)azo]fenil]amino]etil]piridinio acetato tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.

Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su potencial terapéutico en el desarrollo de fármacos, particularmente en el objetivo de vías moleculares específicas.

Mecanismo De Acción

El mecanismo de acción de 1-[2-[Etil[4-[(3-fenil-1,2,4-tiadiazol-5-il)azo]fenil]amino]etil]piridinio acetato implica su interacción con objetivos moleculares específicos. Los grupos tiadiazol y azo del compuesto juegan un papel crucial en su bioactividad, interactuando potencialmente con enzimas y receptores para modular vías biológicas. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos .

Compuestos similares:

Tiazoles: Los compuestos con un anillo de tiazol exhiben actividades biológicas similares, incluidas propiedades antimicrobianas y anticancerígenas.

Indoles: Los derivados del indol comparten similitudes estructurales y son conocidos por sus diversas actividades farmacológicas.

Unicidad: 1-[2-[Etil[4-[(3-fenil-1,2,4-tiadiazol-5-il)azo]fenil]amino]etil]piridinio acetato es único debido a su combinación de un núcleo de piridinio con un grupo azo de fenil-tiadiazol, proporcionando un conjunto distinto de propiedades químicas y biológicas que lo diferencian de otros compuestos similares .

Comparación Con Compuestos Similares

Thiazoles: Compounds with a thiazole ring exhibit similar biological activities, including antimicrobial and anticancer properties.

Indoles: Indole derivatives share structural similarities and are known for their diverse pharmacological activities.

Imidazoles: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.

Uniqueness: 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate is unique due to its combination of a pyridinium core with a phenyl-thiadiazole azo group, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Propiedades

Número CAS |

59709-09-0 |

|---|---|

Fórmula molecular |

C25H26N6O2S |

Peso molecular |

474.6 g/mol |

Nombre IUPAC |

N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate |

InChI |

InChI=1S/C23H23N6S.C2H4O2/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;1-2(3)4/h3-16H,2,17-18H2,1H3;1H3,(H,3,4)/q+1;/p-1 |

Clave InChI |

JPNWWWJVEZVPHJ-UHFFFAOYSA-M |

SMILES canónico |

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.CC(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.